A Senior Application Scientist's Technical Guide to 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid
A Senior Application Scientist's Technical Guide to 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will explore its core structural features, physicochemical properties, validated synthesis protocols, and comprehensive analytical characterization. Furthermore, this document elucidates the compound's significance and applications in drug discovery, grounded in its role as a versatile scaffold for developing targeted therapeutics. The protocols and data presented herein are synthesized from peer-reviewed literature and established chemical data sources to ensure scientific integrity and practical applicability for professionals in the field.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] These nitrogen-containing heterocycles are key components in therapeutics targeting a wide array of conditions, including cancer, inflammation, and infectious diseases.[1][2][3] The versatility of the indazole core allows it to mimic other important biological motifs, such as the catechol group, enabling it to form critical interactions with biological macromolecules like proteins and nucleic acids.[1][4]
5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid (herein referred to as the "title compound") is a highly functionalized derivative that offers several strategic advantages for drug design. The specific placement of its substituents—a fluorine atom at the 5-position, a methyl group at the N1 position, and a carboxylic acid at the 3-position—provides medicinal chemists with precise handles to modulate physicochemical properties and biological activity. The fluorine atom, in particular, is a valuable bioisostere for hydrogen and can enhance metabolic stability, binding affinity, and membrane permeability.
This guide serves as a comprehensive resource for researchers leveraging this powerful intermediate in their synthetic and drug discovery endeavors.
Physicochemical and Structural Properties
A thorough understanding of a molecule's properties is fundamental to its application. The structural features of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid directly influence its reactivity, solubility, and interaction with biological targets.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 886368-88-3 | [5] |
| Molecular Formula | C₉H₇FN₂O₂ | [6] |
| Molecular Weight | 194.16 g/mol | [5][6] |
| Topological Polar Surface Area | 55.1 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 1 | [6] |
| XLogP3 | 1.5 | [6] |
Structural Analysis:
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Indazole Core: The bicyclic aromatic indazole ring provides a rigid scaffold, crucial for presenting other functional groups in a defined spatial orientation for target binding.
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N1-Methyl Group: The methylation at the N1 position resolves the tautomeric ambiguity of the indazole ring, preventing unwanted isomerism in subsequent reactions. This modification is critical for ensuring regiochemical control during synthesis and consistent biological activity.
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C3-Carboxylic Acid: The carboxylic acid group is a versatile functional handle. It can participate in amide bond formation, esterification, or serve as a key hydrogen bond donor/acceptor to engage with amino acid residues in a protein's active site.[4] Its acidic nature also significantly influences the compound's solubility profile.
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C5-Fluorine Atom: The strategic placement of a fluorine atom on the benzene portion of the indazole ring is a common strategy in medicinal chemistry. It can increase binding affinity through favorable electrostatic interactions and often improves metabolic stability by blocking potential sites of oxidative metabolism.
Synthesis and Mechanistic Rationale
The synthesis of N-alkylated indazole-3-carboxylic acids is a well-established area of organic chemistry. A common and efficient strategy involves the direct and selective alkylation of the corresponding indazole-3-carboxylic acid precursor, which offers high regioselectivity for the desired N1 isomer.
Workflow for the Synthesis of 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid
Caption: Synthetic workflow for N1-methylation of the indazole core.
Detailed Experimental Protocol
This protocol is adapted from established methods for the selective N-alkylation of indazole-3-carboxylic acids.[7]
Materials:
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5-Fluoro-1H-indazole-3-carboxylic acid (CAS 1077-96-9)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Methyl iodide (CH₃I)
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Diethyl ether
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1 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq).
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Anion Formation: Suspend the starting material in anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (2.5-3.0 eq) portion-wise.
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Causality Insight: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates both the carboxylic acid and the N1-proton of the indazole ring, forming a dianion. Using a strong base ensures complete deprotonation, which is essential for driving the subsequent alkylation to completion. DMF is an ideal polar aprotic solvent that effectively solvates the resulting anion.
-
-
Alkylation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Re-cool the mixture to 0 °C and add methyl iodide (1.3-1.5 eq) dropwise via syringe.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Trustworthiness Check: Monitoring ensures the reaction has gone to completion, preventing the isolation of a mixture of starting material and product, which would complicate purification.
-
-
Quenching and Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water. Acidify the aqueous mixture to a pH of ~2-3 with 1 M HCl.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography if necessary to yield the final product as a solid.
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Self-Validation: The final purity should be confirmed by NMR and MS analysis as described in the following section.
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Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data represent typical expected values for 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the indazole ring (typically in the δ 7.0-8.0 ppm range), with characteristic splitting patterns influenced by the fluorine substituent. A singlet for the N-CH₃ group (typically δ ~4.0 ppm). A broad singlet for the carboxylic acid proton (COOH), which is D₂O exchangeable. |
| ¹³C NMR | Resonances for all 9 unique carbon atoms, including the carbonyl carbon of the carboxylic acid (δ > 160 ppm), aromatic carbons (δ 100-150 ppm, with C-F coupling visible), and the N-methyl carbon (δ ~35-40 ppm). |
| ¹⁹F NMR | A single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment. |
| Mass Spec (MS) | [M+H]⁺: Expected m/z = 195.0564. [M-H]⁻: Expected m/z = 193.0419. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
| Infrared (IR) | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A sharp C=O stretch from the carbonyl group (~1700 cm⁻¹). C-F stretching vibrations (~1100-1250 cm⁻¹). |
Applications in Drug Discovery and Development
5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid is not typically a final drug product but rather a crucial intermediate for the synthesis of more complex, pharmacologically active molecules. The indazole scaffold is a cornerstone in the development of kinase inhibitors, anti-proliferative agents, and other targeted therapies.[8]
Role as a Synthetic Intermediate
The carboxylic acid moiety is the primary reactive site for elaboration. It is commonly activated and coupled with various amines to form a diverse library of amide derivatives. This amide coupling is a foundational reaction in medicinal chemistry for exploring structure-activity relationships (SAR).
Sources
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- 3. jocpr.com [jocpr.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. 5-Fluoro-1-methyl-1h-indazole-3-carboxylic acid [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. diva-portal.org [diva-portal.org]
- 8. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
